3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one 3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897787
InChI: InChI=1S/C17H17FN2O2/c1-22-14-4-2-3-12(9-14)16-15(19)17(21)20(16)10-11-5-7-13(18)8-6-11/h2-9,15-16H,10,19H2,1H3
SMILES:
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.33 g/mol

3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one

CAS No.:

Cat. No.: VC15897787

Molecular Formula: C17H17FN2O2

Molecular Weight: 300.33 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one -

Specification

Molecular Formula C17H17FN2O2
Molecular Weight 300.33 g/mol
IUPAC Name 3-amino-1-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)azetidin-2-one
Standard InChI InChI=1S/C17H17FN2O2/c1-22-14-4-2-3-12(9-14)16-15(19)17(21)20(16)10-11-5-7-13(18)8-6-11/h2-9,15-16H,10,19H2,1H3
Standard InChI Key IEGPLOSUACSWNI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure is an azetidin-2-one ring, a strained four-membered lactam. Key substituents include:

  • 4-Fluorobenzyl group: Attached to the nitrogen atom at position 1, this group introduces electron-withdrawing effects and enhances lipophilicity, potentially improving membrane permeability.

  • 3-Methoxyphenyl group: Positioned at carbon 4, the methoxy group provides electron-donating properties, influencing electronic distribution and interaction with biological targets.

  • Amino group: At carbon 3, this group enables hydrogen bonding and participation in nucleophilic reactions, critical for molecular interactions.

The molecular formula is C₁₇H₁₇FN₂O₂, with a molecular weight of 300.33 g/mol. The presence of fluorine and methoxy groups suggests moderate polarity, balanced by the hydrophobic benzyl and phenyl rings.

Synthesis and Reactivity

General Azetidinone Synthesis

Azetidinones are typically synthesized via cyclization reactions. A common route involves:

  • Imine Formation: Reacting a primary amine (e.g., 4-fluorobenzylamine) with an aldehyde (e.g., 3-methoxybenzaldehyde) to form a Schiff base.

  • Cyclization: Using acid or base catalysts to induce ring closure, forming the azetidinone core .

For fluorinated derivatives, specialized reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) may introduce fluorine atoms at specific positions .

Stability and Reactivity

The strained lactam ring is susceptible to ring-opening reactions under acidic or basic conditions. The amino group at C3 can undergo acylation or alkylation, while the methoxy group may participate in demethylation or hydroxylation reactions. Fluorine’s electronegativity stabilizes adjacent bonds, reducing susceptibility to oxidative degradation.

Biological Activity and Mechanisms

Target PathogenExpected MIC RangeProposed Mechanism
S. aureus10–50 µMInhibition of penicillin-binding proteins
C. albicans5–20 µg/mLDisruption of ergosterol biosynthesis

Anticancer Activity

Structurally similar compounds destabilize microtubules in cancer cells, arresting mitosis. The fluorobenzyl group may enhance binding to tubulin, while the methoxyphenyl moiety could intercalate DNA .

Theoretical Efficacy in Cancer Models

Cell LineIC₅₀ (Predicted)Mechanism
MCF-7 (Breast)15–30 µMTubulin polymerization inhibition
A549 (Lung)20–40 µMDNA topoisomerase II inhibition

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity may improve target selectivity compared to chlorinated analogs.

  • Methoxy Position: A 3-methoxyphenyl group (meta) offers different steric and electronic effects compared to 4-methoxyphenyl (para), potentially altering binding affinities.

Table 1: Hypothetical Comparison of Azetidinone Derivatives

CompoundLogPMIC (S. aureus)Tubulin IC₅₀
3-Amino-1-(4-F-benzyl)-4-(3-MeO-Ph)2.825 µM18 µM
3-Amino-1-(4-Cl-benzyl)-4-(4-MeO-Ph)3.140 µM22 µM

Future Research Directions

  • Synthetic Optimization:

    • Develop enantioselective routes to isolate active stereoisomers.

    • Explore continuous flow chemistry for scalable production .

  • Biological Screening:

    • Evaluate inhibition of Helicobacter pylori growth, given the efficacy of nitroimidazole hybrids against metronidazole-resistant strains .

    • Assess synergy with β-lactam antibiotics to combat resistance.

  • Computational Studies:

    • Perform molecular docking to predict interactions with bacterial efflux pumps and human kinases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator